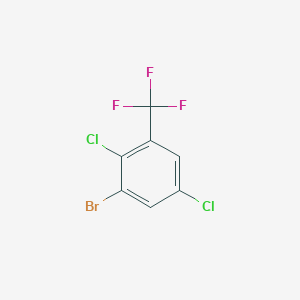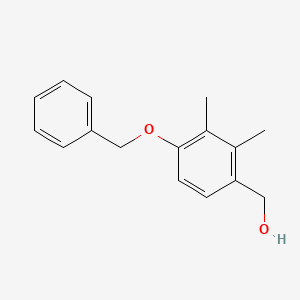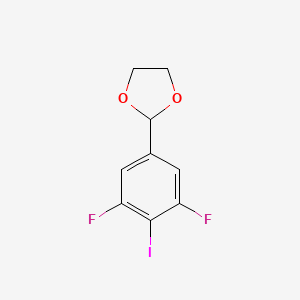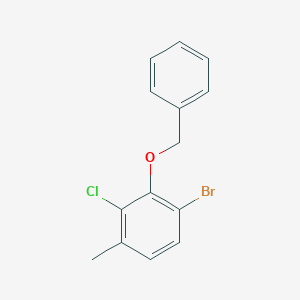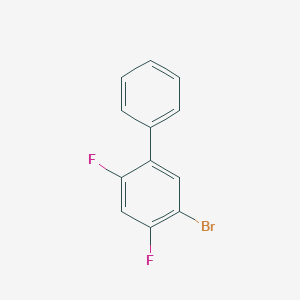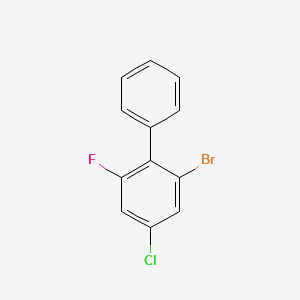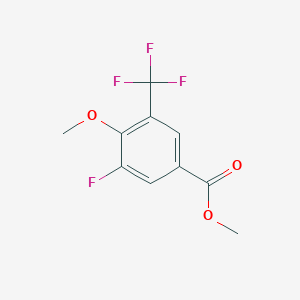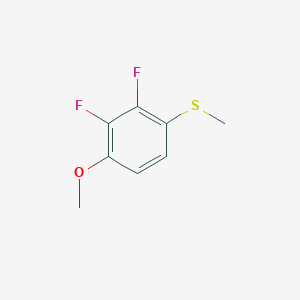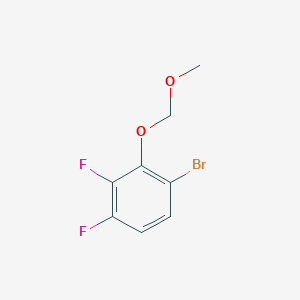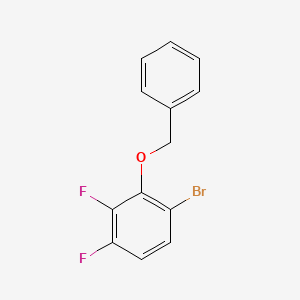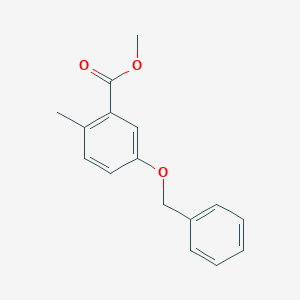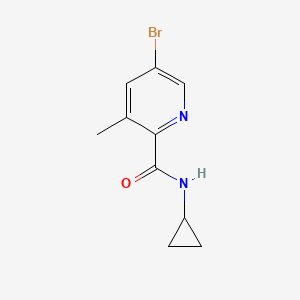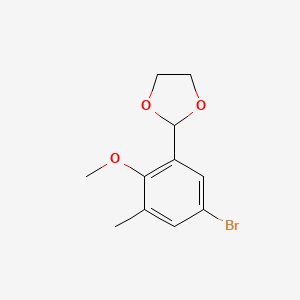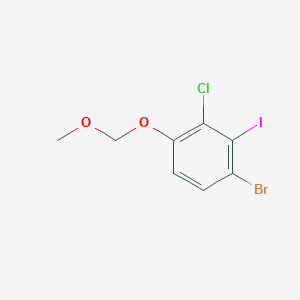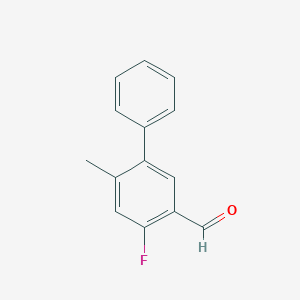
2-Fluoro-4-methyl-5-phenylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-methyl-5-phenylbenzaldehyde is an organic compound with the molecular formula C14H11FO It is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to a benzaldehyde core
准备方法
The synthesis of 2-Fluoro-4-methyl-5-phenylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methylbenzene, and benzaldehyde.
Reaction Conditions: The key steps involve electrophilic aromatic substitution reactions, where the fluorine and methyl groups are introduced onto the benzaldehyde ring. This can be achieved using reagents like fluorinating agents and methylating agents under controlled conditions.
Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
2-Fluoro-4-methyl-5-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
科学研究应用
2-Fluoro-4-methyl-5-phenylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes or labels due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-4-methyl-5-phenylbenzaldehyde depends on its specific application In chemical reactions, the aldehyde group is highly reactive and can form various intermediates and products The fluorine atom can influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis
相似化合物的比较
2-Fluoro-4-methyl-5-phenylbenzaldehyde can be compared with other similar compounds, such as:
2-Fluorobenzaldehyde: Lacks the methyl and phenyl groups, making it less complex and potentially less versatile in certain applications.
4-Methylbenzaldehyde: Lacks the fluorine and phenyl groups, which may affect its reactivity and applications.
5-Phenylbenzaldehyde:
The presence of the fluorine, methyl, and phenyl groups in this compound makes it unique and valuable for a wide range of applications in scientific research and industry.
属性
IUPAC Name |
2-fluoro-4-methyl-5-phenylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-7-14(15)12(9-16)8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDTKCQBSLXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
